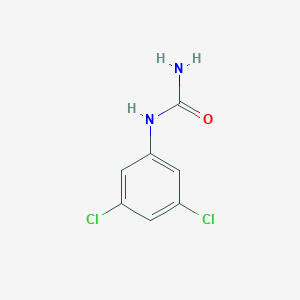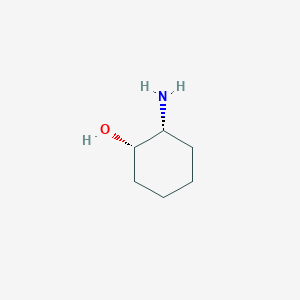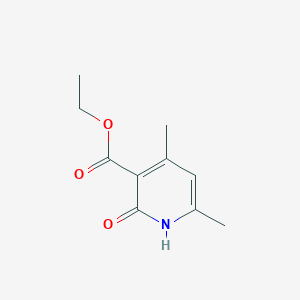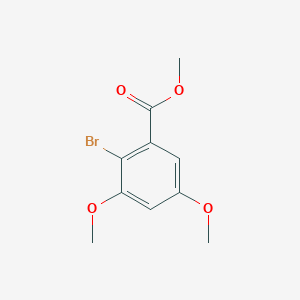
Methyl 2-bromo-3,5-dimethoxybenzoate
Übersicht
Beschreibung
“Methyl 2-bromo-3,5-dimethoxybenzoate” is a chemical compound with the molecular formula C10H11BrO4 . It is a derivative of benzoic acid, specifically a methyl ester, with bromine and methoxy functional groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-3,5-dimethoxybenzoate” consists of a benzene ring with a bromine atom and two methoxy groups (-OCH3) attached to it, along with a carboxylate ester group (-COOCH3) . The exact positions of these groups on the benzene ring can be inferred from the name of the compound: the bromine atom is at the 2nd position, and the methoxy groups are at the 3rd and 5th positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-bromo-3,5-dimethoxybenzoate” are not fully detailed in the available sources. Its molecular weight is 275.09600 . Other properties such as density, boiling point, and melting point are not specified .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity : Han Lijun (2010) synthesized Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate and investigated its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), finding significant inhibitory activity (Han Lijun, 2010).
Chemical Properties and Reactions : Research by Cannon et al. (1971) explored the bromination of derivatives of resorcinol, including methyl 3,5-dimethoxybenzoate, revealing insights into hydrogen bromide-catalyzed rearrangements in these compounds (Cannon et al., 1971).
Synthesis of Herbicide Precursors : Liepa et al. (1992) discussed the preparation of bicyclic herbicide precursors using intramolecular Stork-Danheiser kinetic alkylation reactions of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives, including methyl 3,5-dimethoxybenzoate (Liepa et al., 1992).
Synthesis of Pharmaceutical Compounds : A study by Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, starting from derivatives like methyl 3,5-dimethoxybenzoate. These compounds showed potential for applications in photodynamic therapy (Pişkin et al., 2020).
Catalytic Hydrogenation in Synthesis : Y. Xiu (2003) described the synthetic method of 3,5-dimethoxybenzaldehyde from 3,5-dihydroxybenzoic acid, utilizing methyl 3,5-dimethoxybenzoate as an intermediate, highlighting its role in the synthesis of chemical compounds (Y. Xiu, 2003).
Eigenschaften
IUPAC Name |
methyl 2-bromo-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-6-4-7(10(12)15-3)9(11)8(5-6)14-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWVUYIQYUMGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3,5-dimethoxybenzoate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

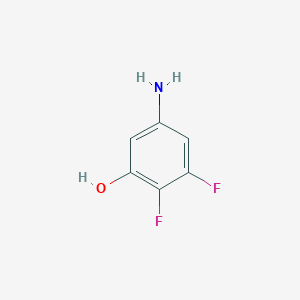
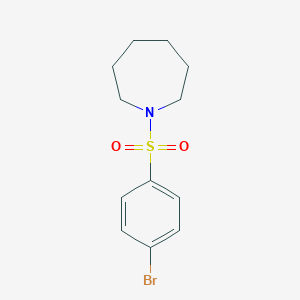
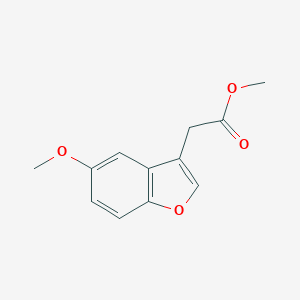

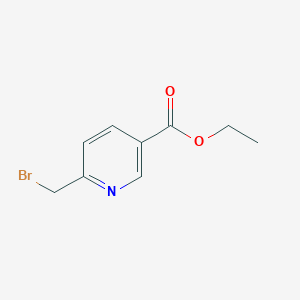
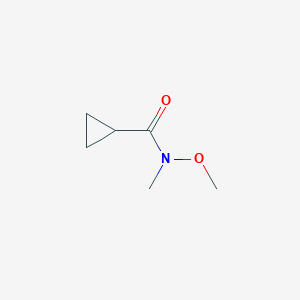
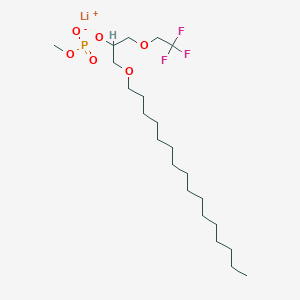
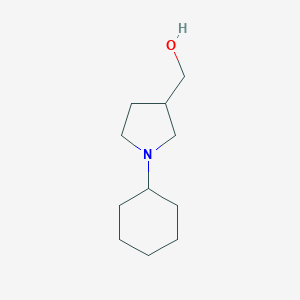
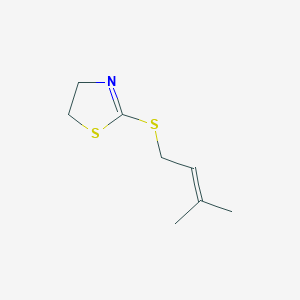
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol](/img/structure/B175345.png)
![Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B175348.png)
